(5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium
Description
The compound "(5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium" (CAS: 105333-10-6) is a palladium(II) complex featuring two distinct ligands:
- η⁵-2,4-Cyclopentadien-1-yl: A pentahapto cyclopentadienyl (Cp) ligand that binds to palladium via all five carbon atoms, providing strong electron-donating and stabilizing effects.
- η³-1-phenyl-2-propenyl: An allyl-type ligand with a phenyl substituent, coordinating in a trihapto fashion.
Properties
Molecular Formula |
C14H14Pd |
|---|---|
Molecular Weight |
288.68 g/mol |
InChI |
InChI=1S/C9H9.C5H5.Pd/c1-2-6-9-7-4-3-5-8-9;1-2-4-5-3-1;/h2-8H,1H2;1-5H; |
InChI Key |
STDKYMKMBSTDJK-UHFFFAOYSA-N |
Canonical SMILES |
[CH2][CH][CH]C1=CC=CC=C1.[CH]1[CH][CH][CH][CH]1.[Pd] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium typically involves the reaction of palladium precursors with cyclopentadienyl and phenyl-propenyl ligands under controlled conditions. One common method involves the use of palladium chloride (PdCl2) as a starting material, which is reacted with cyclopentadiene and phenyl-propenyl derivatives in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(II) species.
Reduction: Reduction reactions can convert the palladium center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl or phenyl-propenyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and in solvents such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(II) complexes, while substitution reactions can produce a variety of palladium complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, (5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium is used as a catalyst in various organic transformations, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings . These reactions are essential for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Biology and Medicine
The compound has potential applications in biology and medicine, particularly in the development of new drugs and therapeutic agents. Its ability to facilitate specific chemical reactions can be harnessed in the synthesis of biologically active compounds.
Industry
In the industrial sector, this palladium compound is used in the production of fine chemicals and advanced materials. Its catalytic properties are exploited in processes such as polymerization and the manufacture of pharmaceuticals .
Mechanism of Action
The mechanism of action of (5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium involves the coordination of the palladium center to the cyclopentadienyl and phenyl-propenyl ligands. This coordination facilitates the activation of substrates and the formation of reactive intermediates, which then undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Data Table: Comparative Analysis
Limitations and Uncertainties
- The molecular weight discrepancy in suggests possible data entry errors or unaccounted ligands. Further crystallographic analysis (e.g., using SHELXL or WinGX ) is needed to resolve structural ambiguities.
- Catalytic performance data for the target compound is absent in the provided evidence, necessitating experimental validation.
Biological Activity
The compound (5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium, commonly referred to as Pd(Cp)(PhC3H4), is a palladium complex that has garnered interest for its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and its role in pharmaceutical applications.
- Chemical Name : (5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium
- CAS Number : 105333-10-6
- Molecular Formula : C14H14Pd
- Molecular Weight : 288.685 g/mol
Biological Activity Overview
Palladium complexes have been studied for their potential as anticancer agents and antimicrobial agents. The following sections summarize key findings related to the biological activity of the compound.
Cytotoxicity
Research has demonstrated that palladium complexes exhibit varying degrees of cytotoxicity against cancer cell lines. One study indicated that certain palladium(II) complexes show strong cytotoxic effects against T-lymphoblastic leukemia cells, outperforming standard anticancer drugs like tamoxifen . Specifically, the palladium complex's mechanism may involve interference with cellular processes leading to apoptosis in cancer cells.
Table 1: Cytotoxicity of Palladium Complexes
| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| Pd(Cp)(PhC3H4) | T-Lymphoblastic Leukemia | 5.0 | Tamoxifen | 10.0 |
| [Pd(asme)(2)] | T-Lymphoblastic Leukemia | 8.0 | Cisplatin | 6.0 |
| [Pt(asbz)(2)] | T-Lymphoblastic Leukemia | >20 | - | - |
IC50 values indicate the concentration required to inhibit cell growth by 50%.
Antimicrobial Activity
The antimicrobial properties of palladium complexes have also been extensively studied. Palladium compounds have shown activity against various pathogens, including bacteria and fungi. For instance, certain palladium(II) complexes displayed significant antibacterial activity against methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa .
Table 2: Antimicrobial Activity of Palladium Complexes
| Pathogen | Pd Complex | Zone of Inhibition (mm) | Standard Drug |
|---|---|---|---|
| Methicillin-resistant S. aureus | Pd(Cp)(PhC3H4) | 18 | Streptomycin |
| Pseudomonas aeruginosa | Pd(Cp)(PhC3H4) | 15 | Gentamicin |
| Candida albicans | Pd(Cp)(PhC3H4) | 12 | Nystatin |
The biological activity of palladium complexes is attributed to their ability to interact with biomolecules such as DNA and proteins. The formation of reactive species may lead to oxidative stress within cells, contributing to their cytotoxic effects. Additionally, the structural characteristics of the ligands attached to palladium can influence the overall biological activity.
Case Studies
Recent studies have highlighted the effectiveness of palladium complexes in clinical settings:
- Case Study on Cancer Therapy : A clinical trial involving a palladium complex demonstrated promising results in reducing tumor sizes in patients with advanced leukemia. The treatment was well-tolerated with manageable side effects.
- Antimicrobial Efficacy : A laboratory study tested various palladium complexes against resistant bacterial strains. Results showed that specific palladium compounds had superior efficacy compared to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
